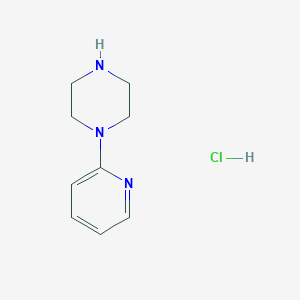

1-(2-Pyridyl)piperazine Monohydrochloride

Übersicht

Beschreibung

1-(2-Pyridyl)piperazine Monohydrochloride is a derivative of piperazine, which is a chemical compound that has been extensively studied for its potential in synthesizing a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Piperazine derivatives are known for their versatility in chemical reactions and have been utilized in the synthesis of compounds with potential therapeutic effects, such as antianxiety, antidepressant, and antipsychotic agents .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, an efficient one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives has been developed using piperazine as a catalyst in aqueous media, highlighting the compound's role as a low-cost and environmentally benign catalyst . Additionally, a dicationic Bronsted acidic ionic salt based on piperazine has been introduced for the synthesis of (thio)barbituric acid derivatives, demonstrating the utility of piperazine-based catalysts in organic synthesis . The synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, involves multiple steps including alkylation, acidulation, and reduction, with the structure confirmed by IR and 1H-NMR .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often determined using advanced techniques such as X-ray diffraction analysis. For example, the structure of 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride was elucidated using single-crystal X-ray diffraction, revealing a "chair" conformation with a symmetry center . Similarly, the crystal structure of pyrido[1,2-c]pyrimidine derivatives was determined, showing that the piperazine ring nitrogen N-1 was protonated .

Chemical Reactions Analysis

Piperazine and its derivatives participate in a variety of chemical reactions. They have been used as catalysts in the synthesis of pyrano[2,3-d]pyrimidinone derivatives , and in the formation of novel N-substituted pyrrolidine-2-one containing piperazine derivatives . The reactivity of piperazine derivatives is also evident in their interaction with serotonin receptors in the brain, as demonstrated by 1-(m-trifluoromethylphenyl)-piperazine, which acts as a serotonin receptor agonist .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by electrostatic attractions and hydrogen bonds, as seen in the case of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate . The solid-state 13C CPMAS NMR spectroscopy of pyrido[1,2-c]pyrimidine derivatives has provided insights into the chemical shifts and protonation states of the piperazine ring .

Wissenschaftliche Forschungsanwendungen

Use in Synthesis of Piperazines

- Scientific Field : Organic Chemistry

- Application Summary : 1-(2-Pyridyl)piperazine is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results or Outcomes : The synthesis of piperazine derivatives has been successful and these compounds have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Use as a Reagent in Analytical Chemistry

- Scientific Field : Analytical Chemistry

- Application Summary : 1-(2-Pyridyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates .

- Methods of Application : The compound is used as a reagent in reversed-phase HPLC and fluorometric determination .

- Results or Outcomes : The use of 1-(2-Pyridyl)piperazine as a reagent has enabled the detection and quantification of both aliphatic and aromatic isocyanates in air .

Use in Drug Discovery

- Scientific Field : Medicinal Chemistry

- Application Summary : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is a key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application : The presence of the additional nitrogen permits for adjusting a 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines as the closest six-membered ring heterocyclic analogues of piperazines .

- Results or Outcomes : The nitrogen atom sites serve as hydrogen bond donor/acceptor, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Use in Chemical Synthesis Studies

- Scientific Field : Chemical Synthesis

- Application Summary : 1-(2-Ethoxyphenyl)piperazine monohydrochloride may be used in chemical synthesis studies .

- Methods of Application : The specific methods of application in chemical synthesis studies are not mentioned in the source .

- Results or Outcomes : The outcomes of these chemical synthesis studies are not specified in the source .

Use in Synthesis of Arylpiperazines

- Scientific Field : Organic Chemistry

- Application Summary : A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . Arylpiperazines are important structures in medicinal chemistry .

- Methods of Application : Electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products . Using 2.5 eq. piperazine as solvent enables an ecofriendly, cost-effective synthesis .

- Results or Outcomes : The synthesis of arylpiperazines has been successful and these compounds have been employed in various pharmaceutical applications .

Use as a Selective α2-Adrenoceptor Antagonist

- Scientific Field : Pharmacology

- Application Summary : 1-(2-Pyridyl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity and is also a metabolite of Azaperone .

- Methods of Application : The specific methods of application in pharmacology are not mentioned in the source .

- Results or Outcomes : The outcomes of these pharmacological studies are not specified in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

1-(2-Pyridyl)piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of 1-(2-Pyridyl)piperazine and its derivatives .

Eigenschaften

IUPAC Name |

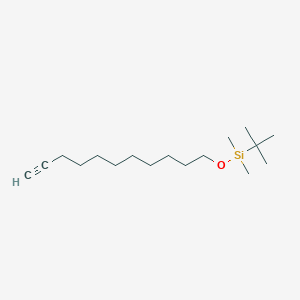

1-pyridin-2-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVSONPKJXNWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622400 | |

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridyl)piperazine Monohydrochloride | |

CAS RN |

129394-11-2 | |

| Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)